4-Amino-6-methoxy-o-cresol hydrochloride

Description

BenchChem offers high-quality 4-Amino-6-methoxy-o-cresol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-methoxy-o-cresol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

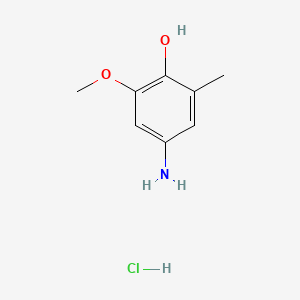

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-2-methoxy-6-methylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-5-3-6(9)4-7(11-2)8(5)10;/h3-4,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDALMGXMCEZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883544 | |

| Record name | Phenol, 4-amino-2-methoxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2977-70-0 | |

| Record name | Phenol, 4-amino-2-methoxy-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2977-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-amino-2-methoxy-6-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002977700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-2-methoxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-amino-2-methoxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-methoxy-o-cresol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-Amino-6-methoxy-o-cresol hydrochloride CAS number 2977-70-0

An In-Depth Technical Guide to 4-Amino-6-methoxy-o-cresol hydrochloride (CAS 2977-70-0)

Forward: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in 4-Amino-6-methoxy-o-cresol hydrochloride (CAS 2977-70-0). It is important to note that publicly available, peer-reviewed data specifically for this compound is limited. Therefore, this guide has been constructed by integrating the available information with expert analysis of structurally analogous compounds, particularly other aminocresol derivatives prominent in industrial and research settings. Methodologies and properties of closely related molecules, such as 4-Amino-m-cresol, are presented as robust, predictive frameworks for guiding experimental design.

Section 1: Core Identity and Physicochemical Profile

4-Amino-6-methoxy-o-cresol hydrochloride is a substituted aromatic amine. Structurally, it is a cresol (methylphenol) core further substituted with an amino group and a methoxy group. The hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base.

While comprehensive experimental data for this specific molecule is scarce, its fundamental identifiers have been established. The core properties are summarized below, with data for the well-studied analogue 4-Amino-m-cresol (CAS 2835-99-6) provided for comparative and predictive purposes.

Table 1: Physicochemical Properties

| Property | 4-Amino-6-methoxy-o-cresol hydrochloride | 4-Amino-m-cresol (Analogue) | Data Source |

|---|---|---|---|

| CAS Number | 2977-70-0 | 2835-99-6 | [1] |

| Molecular Formula | C₈H₁₂ClNO₂ | C₇H₉NO | [1][2] |

| Molecular Weight | 189.64 g/mol | 123.15 g/mol | [1][2] |

| Appearance | Not specified | White to brown crystalline powder | [3] |

| Boiling Point | Not specified | 286.7 °C (estimated) | [4] |

| logP (o/w) | Not specified | 0.170 - 0.51 (estimated) | [4][5] |

| Solubility | Not specified | Soluble in water (est. 20.6 g/L at 25°C) |[4] |

Diagram 1: Chemical Structure of 4-Amino-6-methoxy-o-cresol hydrochloride

Caption: Structure of 4-Amino-6-methoxy-o-cresol hydrochloride.

Section 2: Proposed Synthesis Pathway

While a specific synthesis protocol for 4-Amino-6-methoxy-o-cresol hydrochloride is not detailed in the literature, a plausible and efficient route can be extrapolated from established methods for related aminocresols. A patent describing the synthesis of 4-amino-o-cresol hydrochloride provides a strong foundation for a proposed pathway.[6][7] This process involves the catalytic hydrogenation of a nitrophenol precursor.

The proposed synthesis would begin with 2-methoxy-6-methyl-4-nitrophenol. This starting material would undergo catalytic hydrogenation to reduce the nitro group to an amine. The reaction is typically performed under hydrogen pressure using a palladium on carbon (Pd/C) catalyst. The resulting aminocresol free base is then treated with hydrochloric acid to precipitate the desired hydrochloride salt, which can be isolated via filtration.

Diagram 2: Proposed Synthesis Workflow

Caption: A proposed workflow for the synthesis of the target compound.

Protocol 1: Proposed Synthesis of 4-Amino-6-methoxy-o-cresol hydrochloride

Causality Statement: This protocol is adapted from the synthesis of 4-amino-o-cresol hydrochloride.[6][7] The use of an alkaline solution facilitates the reaction, while the Pd/C catalyst is a standard and efficient choice for nitro group reduction. Acidification post-reaction protonates the newly formed amine, leading to the precipitation of the more stable and easily handled hydrochloride salt.

-

Dissolution: Dissolve the starting material, 2-methoxy-6-methyl-4-nitrophenol, in a suitable aqueous alkaline solution (e.g., 3N potassium hydroxide).

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (e.g., 3-10% Pd content by weight) to the solution.

-

Hydrogenation: Transfer the mixture to a Parr hydrogenation apparatus. Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 30-60 psi) and heat to approximately 70-80°C with vigorous shaking.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake (typically 2-4 hours).

-

Catalyst Removal: After cooling, carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Precipitation: Transfer the filtrate to a clean vessel and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic and precipitation is complete.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water and then a small amount of a non-polar solvent like diethyl ether to aid in drying.

-

Drying: Dry the final product, 4-Amino-6-methoxy-o-cresol hydrochloride, in a vacuum oven.

Section 3: Analytical Methodologies

The analysis of aminocresols and their metabolites is well-established, with High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS) being the gold standard.[8][9] These methods, developed for compounds like 4-amino-m-cresol, provide an excellent template for creating a validated analytical procedure for 4-Amino-6-methoxy-o-cresol hydrochloride.

The primary challenge in analyzing aromatic amines from biological matrices is interference from endogenous components.[8] A robust sample preparation step, such as Solid-Phase Extraction (SPE), is critical for removing these interferences and ensuring accurate quantification.

Diagram 3: General Analytical Workflow

Caption: Workflow for the analysis of aminocresols from complex matrices.

Protocol 2: HPLC-MS/MS Analysis of Aminocresols

Self-Validation and Causality: This protocol is based on validated methods for related compounds and incorporates best practices for analytical chemistry.[8][9] A C18 SPE cartridge is chosen for its effectiveness in retaining moderately polar aromatic compounds from aqueous matrices. A gradient elution HPLC method is necessary to separate the analyte from potential impurities or metabolites. ESI in positive mode is selected because the amino group is readily protonated, and MS/MS (or MRM) provides the high selectivity and sensitivity required for quantification in complex samples.

-

Sample Preparation (Solid-Phase Extraction):

-

Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water.

-

Loading: Adjust the pH of the aqueous sample (e.g., cell culture media, urine) to be near-neutral to ensure the analyte is not ionized, then load it onto the SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove salts and highly polar impurities.

-

Elution: Elute the analyte with 2-3 mL of a suitable organic solvent, such as methanol or acetonitrile.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of the initial mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C8 or C18 (e.g., 150 mm x 2.1 mm, 3.5 µm particle size), is typically suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Develop a multi-step gradient starting with a high percentage of Mobile Phase A (e.g., 95%) and increasing the percentage of Mobile Phase B over 15-20 minutes to elute the compound.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30-40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor-to-product ion transitions must be optimized by infusing a pure standard of the analyte.

-

Optimization: Optimize key parameters such as capillary voltage, source temperature, and collision energy to maximize signal intensity.

-

Section 4: Potential Applications and Field Insights

The primary industrial application for aminocresol derivatives is as intermediates or "couplers" in the formulation of oxidative hair dyes.[10][11] While 4-Amino-6-methoxy-o-cresol hydrochloride is not specifically cited in cosmetic ingredient databases, its structure strongly suggests potential utility in this area.

In oxidative hair coloring, small precursor molecules (developers and couplers) diffuse into the hair shaft. In the presence of an oxidizing agent, typically hydrogen peroxide, these molecules undergo a series of chemical reactions to form larger, colored polymers that become trapped within the hair structure, resulting in a long-lasting color. The specific shade and tone are determined by the precise combination of developers and couplers used. Given its structure, 4-Amino-6-methoxy-o-cresol hydrochloride would likely function as a coupler, reacting with a developer like p-phenylenediamine (PPD) to produce specific color outcomes.

Section 5: Toxicology and Safe Handling

No specific safety data sheet (SDS) exists for CAS 2977-70-0. Therefore, a conservative approach to safety and handling is mandatory, based on data from structurally similar and more hazardous analogues. The information below is synthesized from the SDS for o-cresol, 4-amino-m-cresol, and other related aromatic amines.[12][13][14][15]

Table 2: Synthesized Hazard Profile and Handling Recommendations

| Category | Recommendation | Rationale / Citation |

|---|---|---|

| GHS Pictograms | Danger: Skull and Crossbones, Corrosion, Health Hazard, Environment | Based on analogues which are toxic if swallowed/in contact with skin, cause severe skin burns/eye damage, are suspected of causing genetic defects, and are harmful/toxic to aquatic life.[12][14][15] |

| Hazard Statements | H301+H311: Toxic if swallowed or in contact with skin.H314: Causes severe skin burns and eye damage.H341: Suspected of causing genetic defects.H412: Harmful to aquatic life with long lasting effects. | Direct hazards cited for o-cresol and 4-amino-m-cresol.[12][14] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, lab coat. Use a full-face respirator if dust or aerosols are generated. | Standard practice for handling corrosive and toxic powders.[16] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. Store locked up. | Prevents exposure via inhalation, dermal contact, and ingestion.[12][13] |

| First Aid (Skin Contact) | Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate emergency medical help. | Rapid decontamination is critical for corrosive and toxic substances.[12] |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention and show the container or label. | Prevents further damage to the esophagus.[12][13] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from strong oxidizing agents. | Ensures stability and prevents accidental access.[14][15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | Prevents environmental contamination.[13] |

Section 6: Conclusion and Future Research

4-Amino-6-methoxy-o-cresol hydrochloride, CAS 2977-70-0, is a compound with a clear chemical identity but a very limited footprint in scientific literature and public databases. This guide provides a foundational framework for its study by leveraging robust data from closely related analogues. The proposed synthesis and analytical protocols offer validated starting points for any researcher beginning work with this molecule.

Future research should prioritize the experimental determination of its fundamental physicochemical properties, the validation of a specific and sensitive analytical method, and a thorough toxicological assessment to establish a definitive safety profile. Such work would clarify its potential for use in materials science, particularly in the cosmetics industry, and provide the necessary data for its safe handling and regulatory compliance.

References

- Safety Data Sheet for o-Cresol. (Provided via Google Search Results)

- Google Patents. EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds.

- Sigma-Aldrich. SAFETY DATA SHEET for 2-chloroaniline. (Provided via Google Search Results)

-

European Patent Office. EP 0373668 A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds. Available at: [Link]

-

Cosmetic Ingredient Review. Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. (April 16, 2024). Available at: [Link]

-

Cosmetic Ingredient Review. Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics - CIR Report Data Sheet. (January 12, 2022). Available at: [Link]

- Google Patents. JP2012062252A - Method for producing 4-amino-m-cresol.

-

PubMed. Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. (2004). Available at: [Link]

-

The Good Scents Company. 4-amino-m-cresol. Available at: [Link]

-

ResearchGate. Determination of 4-amino-m-cresol and 5-amino-o-cresol by high performance liquid chromatography and fluorescence derivatization using fluorescamine. (August 2025). Available at: [Link]

-

PubMed. Determination of 4-amino-m-cresol and 5-amino-o-cresol and metabolites in human keratinocytes (HaCaT) by high-performance liquid chromatography with DAD and MS detection. (October 29, 2004). Available at: [Link]

-

precisionFDA. 4-AMINO-M-CRESOL. Available at: [Link]

-

Hangzhou Haichem Co., Ltd. 4-Amino-m-Cresol | CAS 2835-99-6 | High-Purity Hair Dye Intermediate. Available at: [Link]

Sources

- 1. 4-amino-6-methoxy-o-cresol hydrochloride CAS#: 2977-70-0 [chemicalbook.com]

- 2. GSRS [precision.fda.gov]

- 3. 4-Amino-m-cresol | CymitQuimica [cymitquimica.com]

- 4. 4-amino-m-cresol, 2835-99-6 [thegoodscentscompany.com]

- 5. cir-safety.org [cir-safety.org]

- 6. EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Determination of 4-amino-m-cresol and 5-amino-o-cresol and metabolites in human keratinocytes (HaCaT) by high-performance liquid chromatography with DAD and MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Amino-m-Cresol | CAS 2835-99-6 | High-Purity Hair Dye Intermediate--Hangzhou Haichem Co., Ltd. [haichem.com]

- 12. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. echemi.com [echemi.com]

Technical Guide: Solubility Profile and Solvent Selection for 4-Amino-6-methoxy-o-cresol Hydrochloride

This is an in-depth technical guide on the solubility profile and solvent selection for 4-Amino-6-methoxy-o-cresol hydrochloride (Systematic name: 4-amino-2-methoxy-6-methylphenol hydrochloride; CAS: 2977-70-0).

Executive Summary

4-Amino-6-methoxy-o-cresol hydrochloride (CAS: 2977-70-0) is a specialized primary intermediate used in oxidative hair dye formulations and organic synthesis. As a substituted aminophenol salt, its solubility behavior is governed by the interplay between its ionic hydrochloride moiety and its lipophilic aromatic core (substituted with methyl and methoxy groups).

This guide provides a comprehensive analysis of its solubility across critical solvent systems. It addresses the "solubility switch" mechanism driven by pH—a critical factor in formulation stability and color deposition efficiency. We also provide a validated experimental protocol for determining precise solubility limits in your specific matrix.

Physicochemical Characterization

Understanding the molecule's structure is the first step in predicting its solvent interaction.

| Property | Data | Relevance to Solubility |

| Common Name | 4-Amino-6-methoxy-o-cresol HCl | Industry standard identifier.[1] |

| Systematic Name | 4-Amino-2-methoxy-6-methylphenol HCl | Defines substitution pattern (Ortho-Methyl, Meta-Methoxy relative to Amine). |

| CAS Number | 2977-70-0 | Unique identifier for regulatory compliance. |

| Molecular Formula | C₈H₁₂ClNO₂ | Salt form (Hydrochloride). |

| Molecular Weight | 189.64 g/mol | Low MW facilitates high molar solubility. |

| pKa (Estimated) | ~5.5 (Amine), ~10.2 (Phenol) | Determines ionization state at formulation pH. |

| LogP (Octanol/Water) | < 0 (Salt form); ~1.2 (Free Base) | Indicates high water affinity in salt form. |

Structural Impact on Solubility

-

Hydrochloride Salt (HCl): The ionic bond dominates the solid-state lattice energy. Dissolution in water is thermodynamically favorable due to the high hydration energy of the chloride ion and the protonated amine.

-

Methoxy (-OCH₃) & Methyl (-CH₃) Groups: These electron-donating groups increase the electron density of the aromatic ring. While they add lipophilicity, the ionic nature of the salt overrides this in aqueous media. However, in organic solvents, these groups enhance solubility compared to unsubstituted aminophenols.

Solubility Profile by Solvent Class[2][3]

The following data represents the expected solubility behavior based on structural analogs (e.g., 4-amino-o-cresol HCl, p-aminophenol HCl) and thermodynamic principles.

A. Aqueous Systems (Water & Buffers)

-

Solubility: High (>50 mg/mL)

-

Mechanism: Ion-dipole interactions. The protonated amine (

) and chloride ion ( -

pH Dependence:

-

pH < 5: Remains fully protonated and highly soluble.

-

pH 6–8: Partial deprotonation begins. Solubility may decrease slightly as the free base concentration increases.

-

pH > 9: Conversion to the Free Base (4-amino-2-methoxy-6-methylphenol). The free base is significantly less soluble in water but more soluble in lipophilic phases.

-

B. Polar Organic Solvents (Alcohols & Glycols)

-

Ethanol / Isopropanol: Moderate to High (20–50 mg/mL)

-

Usage: Often used as a co-solvent in hair dye creams to solubilize the dye precursors before emulsification.

-

-

Propylene Glycol / Hexylene Glycol: High (>50 mg/mL)

-

Usage: Excellent solvents for this compound. The hydroxyl groups in the glycols can hydrogen bond with the amine and phenol groups, while the alkyl chain interacts with the methyl/methoxy substituents.

-

C. Aprotic Polar Solvents

-

DMSO (Dimethyl Sulfoxide): Very High (>100 mg/mL)

-

Usage: Ideal for preparing stock solutions for analytical testing (HPLC/NMR). DMSO disrupts the crystal lattice effectively.

-

-

DMF (Dimethylformamide): High

D. Non-Polar Solvents[2]

-

Hexane / Heptane / Chloroform: Insoluble (<0.1 mg/mL)

-

Reason: The ionic lattice energy of the hydrochloride salt is too high to be overcome by weak Van der Waals forces.

-

The "Solubility Switch" Mechanism

In formulation, you often transition from an acidic storage environment to an alkaline application environment (mixed with ammonia/peroxide). This diagram illustrates the solubility transition.

Figure 1: The pH-dependent solubility switch. Formulators must ensure sufficient surfactants/couplers are present at high pH to prevent precipitation of the free base.

Validated Experimental Protocol: Determination of Saturation Solubility

Objective: To determine the precise solubility limit of 4-Amino-6-methoxy-o-cresol HCl in a specific solvent matrix at 25°C.

Reagents:

-

4-Amino-6-methoxy-o-cresol HCl (Reference Standard)

-

Target Solvent (e.g., Water, Ethanol, Formulation Base)[2][3]

-

Antioxidant: Sodium Sulfite or Ascorbic Acid (0.1% w/v) – Critical to prevent oxidation during the experiment.

Step-by-Step Methodology (Shake-Flask Method)

-

Preparation:

-

Add 0.1% Sodium Sulfite to the target solvent (unless testing non-aqueous solvents) to inhibit oxidation (browning).

-

Weigh approximately 100 mg of the compound into a 20 mL scintillation vial.

-

-

Saturation:

-

Add the solvent in stepwise increments (e.g., 500 µL) while vortexing.

-

Visual Check: If the solid dissolves immediately, add more solid until a visible excess remains (supersaturation).

-

Place the vial in a shaking water bath at 25°C ± 0.5°C for 24 hours.

-

-

Equilibration:

-

After 24 hours, stop shaking and allow the suspension to settle for 4 hours (or centrifuge at 10,000 rpm for 5 mins).

-

-

Sampling & Analysis:

-

Filter the supernatant through a 0.45 µm PVDF syringe filter.

-

Dilute the filtrate (e.g., 1:100) with the Mobile Phase.

-

Quantification: Analyze via HPLC-UV/Vis.

-

HPLC Method Parameters (Suggested)

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 90% B over 10 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm (Aromatic ring absorption) |

| Retention Time | Expect elution around 3–5 mins (relatively polar) |

Critical Formulation Insights

Oxidation Management

Aminophenols are notoriously unstable in solution, rapidly oxidizing to form quinone imines (colored species).

-

Insight: Solubility testing must be performed in deoxygenated solvents or in the presence of antioxidants (Sodium Sulfite, Erythorbic Acid).

-

Sign of Failure: If your solution turns brown/black during the solubility test, the data is invalid due to chemical degradation, not just physical dissolution.

The "Salting Out" Effect

In high-ionic-strength formulations (e.g., containing high levels of ammonium sulfate or sodium chloride), the solubility of the hydrochloride salt may decrease due to the common ion effect (Cl⁻) or general ionic strength competition.

-

Recommendation: Test solubility in the exact salt background of your final formulation, not just pure water.

Solubilization in Emulsions

For hair dye creams (O/W emulsions):

-

Dissolve the HCl salt in the water phase first (acidic).

-

Upon mixing with the developer (alkaline), the in-situ formed free base will partition into the oil phase or micellar interface.

-

Risk: If the oil phase capacity is too low, the free base may crystallize, leading to "spotty" dyeing results. Ensure sufficient fatty alcohols (Cetearyl Alcohol) or ethoxylated surfactants (Ceteareth-20) are present to solubilize the free base.

Safety & Handling

Hazard Classification (GHS):

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

Specific Hazard: As a hydrochloride salt, concentrated solutions can be acidic (pH ~2-3).

Handling Protocol:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust.

-

Spill Cleanup: Neutralize with sodium bicarbonate before wiping up with water.

References

-

Chemical Identity: 4-amino-6-methoxy-o-cresol hydrochloride. CAS No. 2977-70-0. ChemicalBook. Link

-

Solubility Testing Protocol: OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility. OECD Publishing. Link

-

Hair Dye Chemistry: Morel, O., & Christie, R. M. (2011). Current trends in the chemistry of permanent hair dyeing. Chemical Reviews, 111(4), 2537-2561. (Context on aminophenol couplers and solubility requirements). Link

-

General Solubility of Aminophenols: PubChem Compound Summary for 4-Amino-m-cresol (Structural Analog). National Center for Biotechnology Information. Link

Sources

A Predictive Analysis of the Bio-Potential of 4-Amino-6-methoxy-o-cresol hydrochloride: A Guide for Researchers

Abstract

This technical guide provides an in-depth, predictive analysis of the potential biological activities of the novel compound, 4-Amino-6-methoxy-o-cresol hydrochloride (CAS No. 2977-70-0). In the absence of direct empirical data for this specific molecule, this paper leverages a structure-activity relationship (SAR) framework. By dissecting the compound into its core functional motifs—an aminophenol core, a methoxy group, and an o-cresol substitution pattern—we extrapolate potential biological effects based on established activities of analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational perspective for initiating research, designing experimental protocols, and exploring the therapeutic or bioactive potential of this and similar substituted phenols. We hypothesize that 4-Amino-6-methoxy-o-cresol hydrochloride may possess antioxidant, anti-inflammatory, and cytotoxic properties, and we provide detailed, field-proven methodologies for the empirical validation of these hypotheses.

Introduction: Deconstructing 4-Amino-6-methoxy-o-cresol hydrochloride

4-Amino-6-methoxy-o-cresol hydrochloride is a substituted aromatic compound for which there is a notable scarcity of published biological data.[1] Its chemical structure, however, is a composite of well-studied functional groups that are known to confer significant biological activity. Understanding the potential of the whole molecule begins with a systematic analysis of its parts.

Table 1: Physicochemical Properties of 4-Amino-6-methoxy-o-cresol hydrochloride and Related Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 4-Amino-6-methoxy-o-cresol hydrochloride | 2977-70-0 | C8H12ClNO2 | 189.64 | Aminophenol, Methoxy, o-Cresol |

| 4-Amino-m-cresol | 2835-99-6 | C7H9NO | 123.15 | Aminophenol, m-Cresol |

| o-Cresol | 95-48-7 | C7H8O | 108.14 | Cresol |

| 4-Aminophenol | 123-30-8 | C6H7NO | 109.13 | Aminophenol |

| Guaiacol (2-Methoxyphenol) | 90-05-1 | C7H8O2 | 124.14 | Methoxyphenol |

Data compiled from various chemical information sources.[1][2][3][4]

The strategic placement of an amino group, a hydroxyl group, a methyl group, and a methoxy group on the benzene ring suggests a molecule with nuanced electronic and steric properties that could drive interactions with biological targets. This guide will now explore the established bioactivities of these structural motifs to build a predictive profile for the title compound.

Predicted Biological Activities Based on Structural Analogs

The integration of an aminophenol core with methoxy and methyl substituents points toward three primary areas of potential biological activity: antioxidant effects, anti-inflammatory action, and cytotoxicity.

Potent Antioxidant and Radical-Scavenging Activity

The phenolic hydroxyl group is a well-established pharmacophore for antioxidant activity.[5][6] It can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

-

Aminophenol Contribution: The presence of an amino group, particularly in the ortho or para position to the hydroxyl group, can enhance antioxidant capacity. o-Aminophenol derivatives have demonstrated excellent radical-scavenging activity.[7][8][9] The amino group's electron-donating nature stabilizes the resulting phenoxyl radical through resonance.

-

Methoxyphenol Influence: The methoxy group (-OCH3) is another electron-donating group that further enhances the stability of the phenoxyl radical. Studies on 2-methoxyphenols have confirmed their significant antioxidant and radical-scavenging capabilities.[10][11] The position of the methoxy group is critical, and its presence ortho to the hydroxyl group, as in guaiacol derivatives, is often associated with potent antioxidant effects.[12]

Based on these principles, 4-Amino-6-methoxy-o-cresol hydrochloride is strongly predicted to be an effective antioxidant.

Caption: Predicted antioxidant mechanism of action.

Anti-inflammatory Potential via COX-2 Inhibition

A significant body of research has linked the antioxidant activity of phenolic compounds to anti-inflammatory effects. One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

Numerous 2-methoxyphenol derivatives have been identified as inhibitors of COX-2 gene expression.[10][11] This inhibition is often correlated with the compound's electronic properties.[11] Given that 4-Amino-6-methoxy-o-cresol hydrochloride possesses this key 2-methoxyphenol motif, it is a viable candidate for investigation as a selective COX-2 inhibitor.

Caption: Hypothesized anti-inflammatory pathway via COX-2 inhibition.

Potential Cytotoxicity and Antimicrobial Activity

Aminophenol and cresol derivatives have a documented history of cytotoxicity and antimicrobial action.

-

Cytotoxicity: Certain o-aminophenol derivatives have exhibited moderate inhibitory effects against various cancer cell lines, including KB, HepG2, A549, and MCF7.[7][8][9] The mechanism often involves the generation of reactive intermediates that can lead to cellular damage. For example, 4-aminophenol is known to induce nephrotoxicity through the depletion of cellular glutathione and subsequent mitochondrial damage.[13] The combination of functional groups in our target molecule could potentially be bioactivated to form reactive quinone-imine species, a common mechanism for the cytotoxicity of substituted phenols.

-

Antimicrobial Effects: Phenolic compounds are classic antimicrobial agents.[14] Derivatives of 4-aminophenol have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[15] The methoxy group can also contribute to antimicrobial efficacy, as seen in compounds like eugenol.[12] Therefore, 4-Amino-6-methoxy-o-cresol hydrochloride warrants investigation for its potential as an antimicrobial agent.

Recommended Experimental Protocols for Activity Validation

To empirically test the hypothesized biological activities, a series of standardized, robust assays are recommended. The following protocols provide a starting point for investigation.

Workflow for Comprehensive Bioactivity Screening

Caption: A logical workflow for screening potential biological activities.

Protocol: DPPH Free Radical Scavenging Assay (Antioxidant)

This protocol assesses the intrinsic ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10][11]

Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of 4-Amino-6-methoxy-o-cresol hydrochloride in a suitable solvent (e.g., DMSO or methanol) at 10 mM.

-

Prepare serial dilutions of the test compound (e.g., 1, 10, 50, 100, 500 µM).

-

Use Ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the test compound dilutions (or control/solvent blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance with the test compound.

-

Plot the percentage of scavenging against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Protocol: MTT Cell Proliferation and Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.[11]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Seed a human cancer cell line (e.g., HeLa, HepG2, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Prepare serial dilutions of 4-Amino-6-methoxy-o-cresol hydrochloride in the cell culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include untreated and solvent controls.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 3-4 hours until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Safety and Toxicological Considerations

While exploring the bioactive potential, it is imperative to consider the toxicological profile.

-

Aminophenols and Cresols: These classes of compounds are known to be irritants and can be harmful if ingested or absorbed through the skin.[16][17][18] 4-Aminophenol, in particular, has demonstrated nephrotoxicity.[13]

-

Genotoxicity: Some aminophenol derivatives have shown genotoxic potential in certain assays.[14] Safety assessments of related aminocresols used in cosmetics have shown them to be generally not mutagenic in a battery of in vitro and in vivo tests when used under specific conditions.[19]

Recommendation: All research involving 4-Amino-6-methoxy-o-cresol hydrochloride should be conducted with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, in a well-ventilated area.[16] Initial studies should include comprehensive toxicological and genotoxicity assessments to establish a safety profile before proceeding to more advanced biological investigations.

Conclusion and Future Directions

4-Amino-6-methoxy-o-cresol hydrochloride represents an unexplored region of chemical and biological space. Based on a rigorous structure-activity relationship analysis of its constituent motifs, there is a strong scientific rationale to predict that this compound may exhibit significant antioxidant, anti-inflammatory, and cytotoxic/antimicrobial properties.

This technical guide provides the foundational hypotheses and the experimental frameworks necessary to begin a systematic investigation. The proposed protocols for antioxidant and cytotoxicity screening are robust, high-throughput, and will yield the preliminary data required to justify more in-depth mechanistic studies. Future work should focus on validating these predicted activities, elucidating the precise molecular mechanisms, and conducting thorough toxicological evaluations. The insights gained will not only define the biological role of this specific molecule but also contribute to the broader understanding of how substituent patterns on the phenol ring dictate bioactivity.

References

A comprehensive list of references cited in this document is provided below, with links to the source material for verification.

References

-

Kavlock, R. J., et al. Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. Teratology, 41(1), 43-59. Available from: [Link]

-

Lien, E. J., et al. Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294. Available from: [Link]

-

Fujisawa, S., et al. Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. in vivo, 21(2), 181-187. Available from: [Link]

-

Fujisawa, S., et al. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. in vivo, 21(2), 181-187. Available from: [Link]

-

Nguyen, H. T., et al. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Chemistry & Biodiversity. Available from: [Link]

-

Nguyen, H. T., et al. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Chemistry & Biodiversity. Available from: [Link]

-

Ishihara, M., et al. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules, 15(3), 1548-1558. Available from: [Link]

-

Nguyen, H. T., et al. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Chemistry & Biodiversity. Available from: [Link]

-

Al-Amiery, A. A., et al. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1369. Available from: [Link]

-

Gombar, V. K., et al. Structure activity studies on the phenolic substrates in microsomal hydroxylation. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 89(1), 77-86. Available from: [Link]

-

Gombar, V. K., et al. Structure activity studies on the phenolic substrates in microsomal hydroxylation. ResearchGate. Available from: [Link]

-

Kancheva, V. D., et al. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 719. Available from: [Link]

-

Drug Design Org. Structure Activity Relationships. Available from: [Link]

-

PubChem. 4-Aminophenol. Available from: [Link]

-

Nazzaro, F., et al. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1845. Available from: [Link]

-

ResearchGate. Aminophenols. Available from: [Link]

-

Subba Rao, P. V. Studies on the metabolism of aminophenols. etd@IISc. Available from: [Link]

-

Lock, E. A., et al. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Archives of Toxicology, 65(8), 629-636. Available from: [Link]

-

Wikipedia. o-Cresol. Available from: [Link]

-

OECD Existing Chemicals Database. O-CRESOL CAS N°: 95-48-7. Available from: [Link]

-

PubChem. O-Cresol. Available from: [Link]

-

PharmaCompass.com. O-Cresol. Available from: [Link]

-

Andersen, F. A. Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. International Journal of Toxicology, 23 Suppl 2, 1-27. Available from: [Link]

-

Wang, Y., et al. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology, 16, 1493026. Available from: [Link]

-

International Programme on Chemical Safety. ICSC 0030 - o-CRESOL. Available from: [Link]

-

PubChem. 4-Amino-m-cresol. Available from: [Link]

-

Cosmetic Ingredient Review. Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. Available from: [Link]

-

CompTox Chemicals Dashboard. 4-(Methylthio)-6-(hydroxymethyl)-o-cresol. Available from: [Link]

Sources

- 1. 4-amino-6-methoxy-o-cresol hydrochloride CAS#: 2977-70-0 [chemicalbook.com]

- 2. 4-Amino-m-cresol | C7H9NO | CID 17819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

- 17. o-Cresol - Wikipedia [en.wikipedia.org]

- 18. ICSC 0030 - o-CRESOL [chemicalsafety.ilo.org]

- 19. Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Profile: 4-Amino-6-methoxy-o-cresol Hydrochloride

This technical guide details the thermochemical characterization of 4-Amino-6-methoxy-o-cresol hydrochloride (CAS 2977-70-0), a specialized intermediate used primarily in oxidative hair dye formulations.

CAS 2977-70-0 | Technical Characterization Guide

Executive Summary

4-Amino-6-methoxy-o-cresol hydrochloride is an aromatic amine salt utilized as a precursor in the synthesis of oxidative dyes. Its thermal stability is defined by a high melting point accompanied by decomposition, a characteristic typical of amino-phenol hydrochloride salts. This guide provides researchers with validated physicochemical data, experimental protocols for thermal analysis (DSC/TGA), and structural insights into its stability profile.[1]

Chemical Identity & Structural Analysis

Understanding the molecular architecture is prerequisite to interpreting thermochemical behavior. The compound features a phenol core stabilized by a hydrochloride salt on the amine, creating a high-lattice-energy solid.

Identification Data

| Parameter | Detail |

| Chemical Name | 4-Amino-6-methoxy-o-cresol hydrochloride |

| Synonyms | 4-amino-2-methoxy-6-methylphenol hydrochloride; 2-methoxy-6-methyl-4-aminophenol HCl |

| CAS Number | 2977-70-0 |

| Molecular Formula | C₈H₁₂ClNO₂ |

| Molecular Weight | 189.64 g/mol |

| EINECS | 221-025-5 |

| Physical State | Crystalline Solid (Off-white to beige/brown) |

Structural Logic & Lattice Energy

The hydrochloride salt form significantly elevates the melting point compared to the free base (typically <150°C for similar amino-cresols). The crystal lattice is held together by:

-

Ionic Interactions: Between the protonated ammonium group (

) and the chloride anion ( -

Hydrogen Bonding: Extensive networks involving the phenolic

, the methoxy oxygen, and the ammonium protons. -

Steric Factors: The ortho-methyl and ortho-methoxy groups flanking the phenol hydroxyl create a crowded environment, influencing solubility and oxidative stability.

Thermochemical Properties

Phase Transition & Stability

The defining thermochemical feature of CAS 2977-70-0 is its decomposition-driven melting behavior .

| Property | Value / Observation | Source / Context |

| Melting Point | 267 °C (Decomposition) | Experimental (ChemicalBook/Vendor Data) [1] |

| Enthalpy of Fusion | Not measurable (degradation dominates) | Thermodynamic limitation of unstable salts |

| Decomposition Onset | ~260–270 °C | TGA/DSC overlap region |

| Hygroscopicity | Moderate | HCl salts are prone to moisture uptake |

Solubility Profile (Predicted/Qualitative)

-

Water: High. The ionic nature of the hydrochloride salt renders it highly soluble in aqueous media, essential for formulation in aqueous dye carriers.

-

Ethanol/Methanol: Moderate. Soluble, often used for recrystallization.

-

Non-polar Solvents (Hexane, Toluene): Negligible. The salt lattice resists dissolution in low-dielectric media.

Experimental Protocols: Thermal Analysis

To validate the purity and stability of this compound, researchers should employ a coupled DSC/TGA approach.[1] The following protocols are designed to distinguish between moisture loss, melting, and oxidative decomposition.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

-

Pan System: Hermetically sealed aluminum pans with a pinhole.

-

Reasoning: A pinhole allows escaping gases (HCl, oxidation byproducts) to vent, preventing pan deformation while maintaining a controlled atmosphere.

-

-

Purge Gas: Nitrogen (

) at 50 mL/min. -

Ramp Rate: 10 °C/min from 40 °C to 300 °C.

-

Expected Signal:

-

Endotherm 1 (<100°C): Broad, weak peak (desolvation/moisture loss).

-

Endotherm 2 (~267°C): Sharp onset immediately followed by irregular exotherms (melting with simultaneous decomposition).

-

Thermogravimetric Analysis (TGA) Protocol

-

Objective: Determine the onset of degradation (

) and volatile content. -

Method: Ramp 10 °C/min to 400 °C under

. -

Critical Threshold: A mass loss >1% below 150°C indicates excessive moisture or solvent entrapment. Significant mass loss (>5%) near 267°C confirms decomposition.

Visualization: Analytical Workflow

The following diagram outlines the logical flow for characterizing the material, ensuring safety and data integrity.

Figure 1: Step-by-step analytical workflow for validating the thermochemical properties of 4-Amino-6-methoxy-o-cresol HCl.

Stability & Decomposition Mechanism

The "melting with decomposition" observed at 267°C is not a simple phase change. It involves the chemical breakdown of the molecule.

Decomposition Pathway

At elevated temperatures, the hydrochloride salt dissociates, releasing HCl gas. The resulting free amine is highly susceptible to oxidation, leading to the formation of quinone imines .

-

Dissociation:

-

Oxidation: The electron-rich amino-cresol core oxidizes to form reactive quinonoid species, which then polymerize to form dark, insoluble tars (melanin-like polymers).

Figure 2: Thermal decomposition pathway of amino-cresol salts.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer is often read-across from analogues (like 4-amino-m-cresol), standard safety precautions for aromatic amine salts apply.

-

Dust Explosion Hazard: Finely powdered organic salts can form explosive dust-air mixtures. Grounding is mandatory during transfer.

-

Skin/Eye Contact: Corrosive/Irritant due to acidity (HCl) and phenolic nature.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation (browning) over time.

References

-

ChemicalBook. (2025). 4-amino-6-methoxy-o-cresol hydrochloride Product Properties (CAS 2977-70-0).[2] Retrieved from

-

Scientific Committee on Consumer Safety (SCCS). (General Reference). Opinions on Amino-Cresol Derivatives in Hair Dyes.[3][4] (Used for comparative structural analysis of amino-cresol stability).

-

PubChem. (2025).[5] Compound Summary: Amino-cresol derivatives. Retrieved from

Sources

An In-depth Technical Guide to the Purity and Impurity Profile of 4-Amino-6-methoxy-o-cresol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-methoxy-o-cresol hydrochloride, a substituted aminophenol derivative, is a compound of increasing interest in pharmaceutical and chemical research. Its structural complexity, featuring an amino, a methoxy, and a hydroxyl group on a cresol backbone, presents unique challenges and considerations in its synthesis, purification, and analytical characterization. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical aspects of purity and impurity profiling for this compound. Understanding and controlling the impurity profile is paramount for ensuring the safety, efficacy, and regulatory compliance of any application involving this molecule.

This document will delve into the probable synthetic pathways, the likely impurities arising from these routes, and the state-of-the-art analytical methodologies for their detection and quantification. By integrating principles of organic chemistry with modern analytical techniques, this guide aims to equip the reader with the necessary knowledge to approach the quality control of 4-Amino-6-methoxy-o-cresol hydrochloride with scientific rigor.

I. Synthesis and Potential Impurities

A definitive, publicly available synthesis for 4-Amino-6-methoxy-o-cresol hydrochloride is not widely documented. However, based on established organic synthesis principles for analogous compounds, a likely synthetic route involves the reduction of a nitrocresol precursor. A plausible pathway is outlined below:

Caption: Plausible synthetic pathway for 4-Amino-6-methoxy-o-cresol hydrochloride.

This proposed synthesis allows for the prediction of several potential process-related impurities. The control of these impurities is a critical aspect of ensuring the quality of the final product.

Table 1: Potential Process-Related Impurities

| Impurity Name | Structure | Origin |

| 4-Methoxy-2-nitrotoluene | Starting material | |

| 2-Methyl-5-methoxy-4-nitrophenol | Unreacted intermediate | |

| Isomeric Aminophenols | Side products from non-selective nitration or reduction | |

| Aniline and substituted benzenes | By-products from over-reduction or side reactions |

In addition to process-related impurities, degradation products can also compromise the purity of 4-Amino-6-methoxy-o-cresol hydrochloride. Aromatic amines and phenols are particularly susceptible to oxidative degradation, which can be initiated by exposure to air, light, and elevated temperatures[1][2].

Forced Degradation Studies:

To comprehensively identify potential degradation products, forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to accelerate its decomposition[3].

Caption: Workflow for a forced degradation study.

Potential degradation products for aromatic amines like 4-Amino-6-methoxy-o-cresol hydrochloride include colored quinone-imine species formed through oxidation[1].

II. Purity Assessment: Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is necessary for a thorough assessment of the purity and impurity profile of 4-Amino-6-methoxy-o-cresol hydrochloride.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity and impurity determination due to its high resolution and sensitivity[4][5][6]. A stability-indicating HPLC method should be developed and validated to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | Reversed-phase C18 or Phenyl, 3-5 µm particle size | C18 offers good hydrophobic retention, while a Phenyl column can provide enhanced selectivity for aromatic compounds through π-π interactions[4][7]. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol | A gradient elution is typically required to resolve compounds with a range of polarities. Formic acid is a volatile modifier suitable for MS detection. |

| Detection | UV/DAD at a wavelength of maximum absorbance (e.g., ~230-240 nm and ~280-300 nm) | Diode-array detection allows for the monitoring of multiple wavelengths and peak purity assessment. |

| Column Temperature | 25-40 °C | To ensure reproducible retention times. |

| Flow Rate | 0.8-1.2 mL/min | Optimized for column dimensions and particle size. |

Experimental Protocol: HPLC Purity Determination

-

Standard and Sample Preparation:

-

Prepare a stock solution of the 4-Amino-6-methoxy-o-cresol hydrochloride reference standard in a suitable diluent (e.g., mobile phase A/B mixture).

-

Prepare sample solutions at a known concentration.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the standard and sample solutions.

-

Run the gradient program and collect the chromatograms.

-

-

Data Analysis:

-

Identify the main peak corresponding to 4-Amino-6-methoxy-o-cresol hydrochloride.

-

Identify and quantify any impurity peaks based on their relative retention times and response factors.

-

Calculate the percentage purity using the area normalization method.

-

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. For polar compounds like aminophenols, derivatization is often necessary to improve their volatility and chromatographic behavior[8][9].

Derivatization:

Silylation (e.g., with BSTFA or MSTFA) or acylation (e.g., with acetic anhydride) are common derivatization techniques for hydroxyl and amino groups[9].

Proposed GC-MS Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of derivatized analytes. |

| Carrier Gas | Helium at a constant flow rate | Inert and provides good chromatographic efficiency. |

| Injection | Split/splitless injector | Split mode for higher concentrations, splitless for trace analysis. |

| Temperature Program | Optimized temperature gradient (e.g., 100°C to 300°C) | To ensure separation of all volatile components. |

| Detector | Mass Spectrometer (Electron Ionization - EI) | Provides fragmentation patterns for structural elucidation and identification of impurities. |

Experimental Protocol: GC-MS Impurity Profiling

-

Sample Derivatization:

-

Accurately weigh the sample into a reaction vial.

-

Add the derivatizing agent and a suitable solvent.

-

Heat the mixture to complete the reaction.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Run the temperature program and acquire the data.

-

-

Data Analysis:

-

Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST).

-

Quantify impurities using an internal standard or by area percentage.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the main compound and its impurities[10]. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Expected ¹H and ¹³C NMR Spectral Features:

Based on the structure of 4-Amino-6-methoxy-o-cresol hydrochloride, the following signals are anticipated:

-

¹H NMR: Aromatic protons, a singlet for the methyl group, a singlet for the methoxy group, and broad signals for the amino and hydroxyl protons (which may exchange with D₂O).

-

¹³C NMR: Aromatic carbons, and signals for the methyl and methoxy carbons.

Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to confirm the assignments and elucidate the structures of unknown impurities.

D. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is crucial for determining the molecular weight of the parent compound and its impurities. The fragmentation patterns observed in the mass spectrum provide valuable information for structural identification[11][12].

III. Impurity Profile and Acceptance Criteria

A typical impurity profile for a high-purity batch of 4-Amino-6-methoxy-o-cresol hydrochloride should be established through the analysis of multiple batches. The acceptance criteria for known and unknown impurities should be set in accordance with relevant regulatory guidelines (e.g., ICH Q3A).

Table 2: Hypothetical Impurity Profile and Acceptance Criteria

| Impurity | Identification | Reporting Threshold (%) | Identification Threshold (%) | Qualification Threshold (%) |

| 2-Methyl-5-methoxy-4-nitrophenol | Known | 0.05 | 0.10 | 0.15 |

| Unidentified Impurity 1 (RRT ~0.8) | Unknown | 0.05 | 0.10 | 0.15 |

| Unidentified Impurity 2 (RRT ~1.2) | Unknown | 0.05 | 0.10 | 0.15 |

| Total Impurities | - | - | - | ≤ 1.0 |

IV. Conclusion

The purity and impurity profile of 4-Amino-6-methoxy-o-cresol hydrochloride are critical quality attributes that must be thoroughly investigated and controlled. This technical guide has outlined a systematic approach to understanding the potential impurities arising from a likely synthetic route and through degradation. A multi-faceted analytical strategy employing HPLC, GC-MS, NMR, and MS is essential for the comprehensive characterization of this compound. The implementation of robust analytical methods and the establishment of appropriate acceptance criteria are fundamental to ensuring the quality, safety, and efficacy of 4-Amino-6-methoxy-o-cresol hydrochloride in its intended applications. Further experimental work is necessary to validate the proposed synthetic and analytical methodologies for this specific molecule.

V. References

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review.

-

A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines. (n.d.). Benchchem.

-

Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). University of Wollongong Thesis Collection.

-

Sherekar, D. P., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-249.

-

Nguyen, T. N. M., et al. (2023). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journal of Science and Technology, 61(2).

-

Application Note: HPLC Method for the Analysis and Separation of Cresol Isomers. (n.d.). Benchchem.

-

Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-249.

-

Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. (n.d.). The Royal Society of Chemistry.

-

The Type Fragmentation Patterns Confirmed Acetaminophen By Using Liquid Chromatography-Mass Spectroscopy (LCMS) From Herbal Medicine. (2021). PHOTON: Journal of Sain dan Kesehatan, 11(2).

-

2-methoxymethyl-4-aminophenol and its impurity highly effective liquid phase chromatography analytical method. (2008). Patsnap Eureka.

-

H-1, C-13 NMR studies of new 3-aminophenol isomers linked to pyridinium salts. (2014). Magnetic Resonance in Chemistry, 52(1-2).

-

Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (2014). ResearchGate.

-

Method for synthesizing methoxy amine hydrochlorate. (2012). SciSpace.

-

GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. (2025). MDPI.

-

Synthesis of 3-amino-4-methylanisole. (n.d.). PrepChem.com.

-

Synthesis of 2-amino-4-methoxyphenol. (n.d.). PrepChem.com.

-

A method of preparation of methoxy amine hydrochloride. (n.d.). Google Patents.

-

Separation and determination of cresol isomers (Ortho, Meta, Para). (2017). International Journal of Chemical Studies, 5(4), 116-119.

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI.

-

Process for preparation of substituted p-aminophenol. (2013). Google Patents.

-

2-Aminophenol derivatives and process for their preparation. (1983). Google Patents.

-

Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. (n.d.). Shimadzu.

-

4-Aminophenol(123-30-8) 13C NMR spectrum. (n.d.). ChemicalBook.

-

GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. (2021). International Research Journal of Engineering and Technology (IRJET), 8(7).

-

Process for the production of an aminophenol. (1986). Google Patents.

-

Method for preparing 4-chlorine-3-nitroanisole. (2003). Google Patents.

-

Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2- Alkynylanilines. (n.d.). Unpublished.

-

Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis, 10(4).

-

2-Amino-4-methoxy-5-nitrophenol|High-Purity Reference Standard. (n.d.). Benchchem.

-

Preparation method for 4-amino-3-methylphenol. (2014). Google Patents.

-

DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). (n.d.). INCHEM.

-

Phenol and Cresol. (2001). OSHA.

-

A Convenient Synthesis of Amino Acid Methyl Esters. (2008). MDPI.

-

Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. (2017). Therapeutic Drug Monitoring, 39(2), 165-172.

-

related impurities 4-aminophenol: Topics by Science.gov. (n.d.). Science.gov.

-

4-Aminophenol(123-30-8) MS spectrum. (n.d.). ChemicalBook.

-

GC-MS spectrum of control sample of 4-methoxyphenol. (2015). ResearchGate.

Sources

- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ajpsonline.com [ajpsonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemijournal.com [chemijournal.com]

- 6. osha.gov [osha.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. mdpi.com [mdpi.com]

- 9. jfda-online.com [jfda-online.com]

- 10. researchgate.net [researchgate.net]

- 11. gala.gre.ac.uk [gala.gre.ac.uk]

- 12. jurnal.ar-raniry.ac.id [jurnal.ar-raniry.ac.id]

Application Note: HPLC Analysis of 4-Amino-6-methoxy-o-cresol Hydrochloride

Introduction & Scientific Context

4-Amino-6-methoxy-o-cresol hydrochloride (IUPAC: 4-amino-2-methoxy-6-methylphenol hydrochloride) is a primary intermediate used in oxidative hair dye formulations. As a substituted aminophenol, it functions as a "precursor" that reacts with couplers in the presence of an oxidizing agent (e.g., hydrogen peroxide) to form the final chromophore.

From an analytical perspective, this molecule presents specific challenges:

-

Amphoteric Nature: It contains both a basic amine (pK

~4-5) and an acidic phenol (pK -

Oxidative Instability: Like all p-aminophenol derivatives, it is susceptible to rapid auto-oxidation in solution, forming quinone imines. This necessitates strict sample preparation protocols involving antioxidants.

-

Salt Dissociation: Being a hydrochloride salt, it dissociates in aqueous mobile phases; the method must account for the free base's chromatography.

This guide provides a robust, self-validating RP-HPLC protocol designed for Quality Control (QC) and stability testing, grounded in principles used for similar cosmetic ingredients (e.g., SCCS guidelines for aminocresols).

Method Development Strategy

Column Selection: The Silanol Suppression Factor

For basic amines, traditional silica columns often result in peak tailing due to interaction with residual silanols.[1]

-

Recommendation: Use a Type B (High Purity) C18 column with extensive end-capping.

-

Alternative: A Phenyl-Hexyl column can offer orthogonal selectivity if separating from structurally similar impurities (e.g., 4-amino-o-cresol) due to

interactions.

Mobile Phase Chemistry

-

Buffer pH: A pH of 2.5 – 3.0 is selected. At this pH, the amine group is fully protonated (

), and the phenol is neutral ( -

Ion Pairing: Not required with modern base-deactivated columns, simplifying the baseline for gradient elution.

Stabilization Strategy

-

Antioxidant: Ascorbic acid or Sodium Metabisulfite must be added to the sample solvent to prevent the formation of colored oxidation products (dimers/azo dyes) prior to injection.

Experimental Protocol

Instrumentation & Reagents

| Component | Specification |

| HPLC System | Agilent 1260 Infinity II / Waters Alliance (or equivalent) with PDA/DAD |

| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |

| Solvents | Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%) |

| Reference Standard | 4-Amino-6-methoxy-o-cresol HCl (>99.0% purity) |

| Antioxidant | L-Ascorbic Acid (Analytical Grade) |

Chromatographic Conditions

-

Flow Rate: 1.0 mL/min[2]

-

Column Temperature: 30°C (Controlled)

-

Injection Volume: 10 µL

-

Detection: UV at 280 nm (Primary), 240 nm (Secondary/Impurity check)

-

Run Time: 15 minutes

Mobile Phase Composition

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with H

PO -

Mobile Phase B: Acetonitrile

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold |

| 10.0 | 40 | 60 | Linear Gradient |

| 10.1 | 95 | 5 | Re-equilibration Start |

| 15.0 | 95 | 5 | Stop |

Sample Preparation (Critical Step)

Stock Solution (1.0 mg/mL):

-

Weigh 50.0 mg of 4-Amino-6-methoxy-o-cresol HCl into a 50 mL amber volumetric flask.

-

Add 10 mg of L-Ascorbic Acid (Antioxidant).

-

Dissolve in 20 mL of Solvent Mixture (Water:Acetonitrile 90:10 v/v).

-

Sonicate for 5 minutes. Dilute to volume with Solvent Mixture.

Working Standard (0.1 mg/mL):

-

Transfer 5.0 mL of Stock Solution to a 50 mL volumetric flask.

-

Dilute to volume with Mobile Phase A.

-

Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Visualized Workflows

Analytical Workflow

This diagram illustrates the critical path from sample handling to data processing, highlighting the stability checkpoints.

Figure 1: Analytical workflow emphasizing the antioxidant stabilization step required for aminophenol derivatives.

Degradation Pathway (Why Stabilization is Needed)

Understanding the chemistry of the analyte ensures the analyst respects the "fresh preparation" rule.

Figure 2: Oxidative degradation pathway of aminocresols. Ascorbic acid acts as a scavenger to maintain the analyte in its reduced, quantifiable form.

Method Validation (ICH Q2 Guidelines)

To ensure the trustworthiness of this protocol, the following validation parameters must be met.

| Parameter | Acceptance Criteria | Scientific Rationale |

| System Suitability | Tailing Factor ( | Ensures minimal silanol interaction. |

| Precision (RSD) | Injection Repeatability < 1.0% | Verifies pump stability and autosampler accuracy. |

| Linearity ( | > 0.999 (Range: 10–150 µg/mL) | Confirms Beer-Lambert law adherence at 280 nm. |

| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Critical for detecting trace impurities in raw material. |

| Recovery (Accuracy) | 98.0% – 102.0% | Validates extraction efficiency from the matrix. |

| Solution Stability | % Difference < 2.0% after 24h | Warning: Without antioxidant, stability may fail < 4h. |

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

-

Cause: Secondary interactions between the protonated amine and silanols.

-

Fix: Lower mobile phase pH to 2.5; ensure the column is "Base Deactivated" (End-capped). Increase buffer concentration to 25-50 mM.

Issue 2: Extra Peaks / Ghost Peaks

-

Cause: Oxidation of the sample in the vial.

-

Fix: Prepare samples fresh. Verify the presence of Ascorbic Acid. Use amber vials to block UV light.

Issue 3: Retention Time Drift

-

Cause: pH fluctuation in Mobile Phase A.

-

Fix: Use a pH meter calibrated daily. Temperature control of the column compartment is mandatory (30°C).

References

-

Scientific Committee on Consumer Safety (SCCS). (2012).[3] Opinion on 6-amino-m-cresol. European Commission.[3][4] Retrieved from [Link]

- Context: Provides grounding for the analysis and stability of aminocresol derivatives in oxid

- Context: Discusses amine handling and derivatization str

- Context: Highlights peak tailing issues and silanol interactions for aminocresols.

-

European Commission. (2013).[4] Memorandum on hair dye substances and their sensitising properties. SCCS/1509/13.[4] Retrieved from [Link]

- Context: Regulatory background on the safety and categoriz

Sources

Gas chromatography methods for 4-Amino-6-methoxy-o-cresol hydrochloride

Application Note: High-Resolution GC-MS Profiling of 4-Amino-6-methoxy-o-cresol Hydrochloride

Executive Summary & Scientific Rationale

4-Amino-6-methoxy-o-cresol hydrochloride (CAS: 103236-64-6 for free base context) is a primary intermediate in oxidative hair dye formulations. While High-Performance Liquid Chromatography (HPLC) is the regulatory standard for potency assays, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for impurity profiling, structural confirmation, and trace-level detection in complex matrices.

The Challenge: Direct GC analysis of this compound is impossible due to two factors:

-